molecular formula C9H15N3 B13324258 1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine

1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine

Cat. No.: B13324258
M. Wt: 165.24 g/mol
InChI Key: SNJCJEPMBAHAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a cyclopropylmethyl group

Preparation Methods

The synthesis of 1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methyl group: Methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the cyclopropylmethyl group: This step involves the reaction of the pyrazole derivative with a cyclopropylmethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or cyclopropylmethyl groups using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(cyclopropylmethyl)-1H-pyrazol-5-amine: This compound lacks the additional methyl group, which may affect its reactivity and biological activity.

    1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazole: This compound lacks the amine group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-5-[(1-methylcyclopropyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-9(3-4-9)6-7-5-8(10)12(2)11-7/h5H,3-4,6,10H2,1-2H3

InChI Key

SNJCJEPMBAHAQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC2=NN(C(=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.